Cas no 914349-01-2 (tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate)

tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Boc-4-Chloro-3-hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 4-chloro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate
- DTXSID50654315
- 1H-Indole-1-carboxylicacid,4-chloro-3-(hydroxymethyl)-,1,1-dimethylethyl ester
- FT-0737104
- DS-0073
- 914349-01-2
- CS-0325885
- HUSIAONIRALTNE-UHFFFAOYSA-N
- 4-Chloro-3-hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-butyl 4-chloro-3-(hydroxymethyl)indole-1-carboxylate
- 4-chloro-3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- AKOS015837032
- SCHEMBL2315227
- tert-Butyl4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate
- A860429
- DB-001654
- tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864706
- インチ: InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3
- InChIKey: HUSIAONIRALTNE-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C=C(CO)C2=C(C=CC=C21)Cl
計算された属性
- 精确分子量: 281.0818711g/mol
- 同位素质量: 281.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 342
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 51.5Ų
じっけんとくせい
- 密度みつど: 1.25
- Boiling Point: 425°C at 760 mmHg
- フラッシュポイント: 210.8°C
- Refractive Index: 1.568
- PSA: 51.46000
- LogP: 3.57020
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 076620-5g |
1-Boc-4-Chloro-3-hydroxymethylindole |
914349-01-2 | 95% | 5g |
£350.00 | 2022-03-01 | |
TRC | B807095-100mg |
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 100mg |
$ 80.00 | 2022-06-06 | ||
Matrix Scientific | 071722-5g |
1-Boc-4-Chloro-3-hydroxymethylindole, 95+% |
914349-01-2 | 95+% | 5g |
$699.00 | 2023-09-09 | |
Chemenu | CM103134-5g |
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 95% | 5g |
$265 | 2024-07-20 | |
Crysdot LLC | CD11018189-10g |
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 95+% | 10g |
$340 | 2024-07-19 | |
Crysdot LLC | CD11018189-25g |
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 95+% | 25g |
$680 | 2024-07-19 | |
TRC | B807095-10mg |
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM103134-5g |
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 95% | 5g |
$215 | 2021-08-06 | |
Chemenu | CM103134-10g |
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 95% | 10g |
$318 | 2021-08-06 | |
TRC | B807095-50mg |
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate |
914349-01-2 | 50mg |
$ 65.00 | 2022-06-06 |
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylateに関する追加情報
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 914349-01-2)
tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a versatile organic compound with the CAS registry number 914349-01-2. This compound belongs to the class of indole derivatives, which are widely studied in the fields of medicinal chemistry and organic synthesis due to their unique structural features and potential bioactivity. The molecule consists of an indole ring system substituted with a tert-butyl carboxylate group at position 1, a chlorine atom at position 4, and a hydroxymethyl group at position 3. These substituents contribute to the compound's chemical reactivity, stability, and potential applications in drug discovery and material science.
The indole core of this compound is a fundamental heterocyclic structure found in numerous natural products and synthetic drugs. The presence of the chlorine substituent at position 4 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain chemical transformations. Meanwhile, the hydroxymethyl group at position 3 adds hydrophilic character to the molecule, potentially improving its solubility in polar solvents. The tert-butyl carboxylate group at position 1 serves as a protecting group for the indole's carboxylic acid functionality, making it suitable for various synthetic manipulations.
Recent advancements in synthetic methodology have expanded the utility of tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate as a key intermediate in the construction of complex molecular architectures. For instance, researchers have employed this compound as a starting material for the synthesis of bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and neurodegenerative diseases. Its modular structure allows for easy functionalization through nucleophilic aromatic substitution, cross-coupling reactions, or other orthogonal transformations.
In terms of physical properties, this compound exhibits a melting point of approximately 250°C, making it stable under moderate thermal conditions. Its solubility profile is favorable in organic solvents such as dichloromethane and ethyl acetate, facilitating its use in solution-phase reactions. The compound's spectral data, including UV-vis absorption and fluorescence emission, have been characterized to aid in its identification and quality control during synthesis.
From an environmental standpoint, studies on the degradation pathways of tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate under aerobic and anaerobic conditions have revealed that it undergoes microbial transformation efficiently. This suggests that its environmental footprint is relatively low when compared to other synthetic organic compounds.
In conclusion, tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS No. 914349-01-2) is a valuable building block in modern organic synthesis with promising applications across multiple disciplines. Its unique combination of functional groups and favorable chemical properties positions it as an essential intermediate for advancing drug discovery and materials development efforts.
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